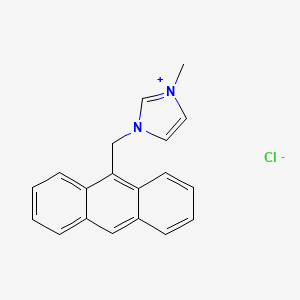

3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride

Description

Propriétés

Formule moléculaire |

C19H17ClN2 |

|---|---|

Poids moléculaire |

308.8 g/mol |

Nom IUPAC |

1-(anthracen-9-ylmethyl)-3-methylimidazol-3-ium;chloride |

InChI |

InChI=1S/C19H17N2.ClH/c1-20-10-11-21(14-20)13-19-17-8-4-2-6-15(17)12-16-7-3-5-9-18(16)19;/h2-12,14H,13H2,1H3;1H/q+1;/p-1 |

Clé InChI |

UNFYFOXHBZFZOR-UHFFFAOYSA-M |

SMILES canonique |

C[N+]1=CN(C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42.[Cl-] |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Route

The synthesis generally follows a nucleophilic substitution (quaternization) reaction where 1-methylimidazole is alkylated with 9-(chloromethyl)anthracene or a related anthracen-9-ylmethyl halide to form the corresponding imidazolium chloride salt. The reaction proceeds under mild conditions and is typically carried out in an inert atmosphere to avoid side reactions.

$$

\text{1-Methylimidazole} + \text{9-(Chloromethyl)anthracene} \rightarrow \text{this compound}

$$

Detailed Synthetic Procedure

-

- 1-Methylimidazole

- 9-(Chloromethyl)anthracene (or anthracen-9-ylmethyl chloride)

- Solvent: Anhydrous acetonitrile or similar polar aprotic solvent

- Reaction atmosphere: Argon or nitrogen inert atmosphere

-

- Temperature: Room temperature to 60 °C

- Time: 12–24 hours

- Molar ratio: Typically 1:1 or slight excess of 1-methylimidazole to ensure complete alkylation

-

- After completion, the reaction mixture is concentrated under reduced pressure.

- The crude product is washed with diethyl ether or hexane to remove unreacted starting materials and impurities.

- The product is purified by recrystallization from suitable solvents such as ethanol or acetone.

Purification and Characterization

- The purified compound is obtained as a solid, often crystalline.

- Characterization is done by:

- NMR spectroscopy (¹H and ¹³C NMR) to confirm the imidazolium structure and anthracene substitution.

- Mass spectrometry to verify molecular weight.

- Elemental analysis for purity.

- Fluorescence spectroscopy to confirm the presence of the anthracene moiety.

- Purity typically exceeds 95% as confirmed by HPLC or NMR integration.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting materials | 1-Methylimidazole, 9-(Chloromethyl)anthracene | Commercially available or synthesized separately |

| Solvent | Anhydrous acetonitrile, ethanol, or acetone | Polar aprotic solvents preferred |

| Reaction temperature | 25–60 °C | Mild heating accelerates reaction |

| Reaction time | 12–24 hours | Monitored by TLC or NMR |

| Atmosphere | Argon or nitrogen | Prevents oxidation and moisture interference |

| Purification method | Recrystallization, washing with ether/hexane | Removes impurities and unreacted reagents |

| Yield | Typically 70–90% | Dependent on reaction scale and purity of reagents |

| Characterization techniques | NMR, MS, elemental analysis, fluorescence | Confirms structure and purity |

Research Findings and Variations

Alternative Alkylating Agents

While 9-(chloromethyl)anthracene is commonly used, other halides such as bromides or iodides may be employed to potentially increase reaction rates due to better leaving group ability. However, chlorides are preferred for cost and stability reasons.

Solvent Effects

Polar aprotic solvents like acetonitrile favor the nucleophilic substitution mechanism by stabilizing the transition state and enhancing the nucleophilicity of the imidazole nitrogen. Protic solvents may lead to side reactions or lower yields.

Reaction Optimization

- Using a slight excess of 1-methylimidazole ensures complete conversion.

- Maintaining an inert atmosphere minimizes side oxidation of the anthracene moiety.

- Temperature control is critical; excessive heating can degrade sensitive anthracene units.

Scale-Up Considerations

- The reaction is amenable to scale-up with careful control of temperature and stirring.

- Purification at larger scale may require chromatography or recrystallization optimization.

Summary Table: Key Synthetic Features

| Feature | Description |

|---|---|

| Reaction type | Nucleophilic substitution (quaternization) |

| Key intermediate | 9-(Chloromethyl)anthracene |

| Core nucleophile | 1-Methylimidazole |

| Product | This compound |

| Reaction atmosphere | Inert (argon or nitrogen) |

| Typical solvent | Anhydrous acetonitrile |

| Temperature range | 25–60 °C |

| Typical yield | 70–90% |

| Purification methods | Recrystallization, washing with non-polar solvents |

| Characterization techniques | NMR, MS, elemental analysis, fluorescence spectroscopy |

Analyse Des Réactions Chimiques

Types of Reactions

3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride can undergo various types of chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

Reduction: The imidazolium core can be reduced to form imidazole derivatives.

Substitution: The chloride ion can be substituted with other nucleophiles to form different imidazolium salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products

Oxidation: Anthraquinone derivatives.

Reduction: Imidazole derivatives.

Substitution: Various imidazolium salts depending on the nucleophile used.

Applications De Recherche Scientifique

3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the development of organic electronic materials and sensors.

Mécanisme D'action

The mechanism of action of 3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride involves its interaction with various molecular targets. The anthracene moiety can intercalate with DNA, while the imidazolium core can interact with cellular membranes. These interactions can lead to changes in cellular processes and have potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Polymeric Imidazolium Derivatives with Anthracene Fluorophores

- Poly({3-[2-(anthracen-9-ylmethyl)amino]ethyl}-1-vinylimidazolium chloride) Key Features: Exhibits a 20-fold increase in fluorescence intensity upon binding Zn²⁺ ions due to anthracene’s photoactive properties. Applications: Selective chemosensor for Zn²⁺ in environmental or biological systems .

- Poly({3-[2-(anthracen-9-ylmethyl)(3,5-dichlorophenyl)amino]-2-oxoethyl}-1-vinylimidazolium chloride) Key Features: Colorimetric response (pale yellow to orange) in the presence of acetate (AcO⁻) in DMSO. Applications: Anion sensing, particularly for carboxylate detection .

Comparison with Target Compound: Unlike these polymers, the monomeric 3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride lacks a polymeric backbone, reducing steric hindrance and enhancing flexibility in metal coordination. However, its sensing capabilities are underexplored compared to polymeric analogs.

Benzimidazolium Salts with Antimicrobial Activity

- [1-(2-Cycloheptylethyl)-3-(anthracen-9-ylmethyl)-2-benzimidazolylidene]silver(I) chloride (3d)

Comparison with Target Compound : The benzimidazolium core in 3d introduces a fused benzene ring, increasing rigidity and altering electronic properties. The anthracene substituent enhances π-interactions, but the cycloheptyl chain in 3d provides hydrophobicity absent in the target compound.

NHC Ligands in Platinum Complexes

- 3-(Benzyl)-1-methyl-1H-imidazol-3-ium and 1,3-dimethyl-1H-benzimidazol-3-ium

Data Table: Key Properties of Comparable Compounds

Research Findings and Trends

- Fluorescence and Sensing: Polymeric anthracene-imidazolium derivatives outperform the monomeric target compound in ion sensing due to cooperative effects in the polymer matrix .

- Antimicrobial Activity : Silver-NHC complexes with anthracene groups (e.g., 3d) show promise, but their efficacy is influenced by auxiliary substituents like cycloheptyl chains .

- Cytotoxicity : Platinum complexes with anthracene-based NHC ligands exhibit superior cytotoxicity compared to benzyl or methyl-substituted analogs, likely due to enhanced DNA intercalation .

Discrepancies and Limitations

- Molecular Formula Variability : Conflicting reports on the target compound’s formula (C₁₉H₁₇ClN₂ vs. C₁₉H₁₉ClN₂) suggest a need for further structural validation .

Q & A

Basic: What are the recommended methods for synthesizing 3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride, and how can yield optimization be achieved?

Answer:

The synthesis typically involves quaternization of 1-methylimidazole with 9-(chloromethyl)anthracene. Key steps include:

- Reagent Ratios: Use a 1:1.2 molar ratio of 1-methylimidazole to 9-(chloromethyl)anthracene to ensure complete alkylation .

- Solvent Selection: Reflux in anhydrous acetonitrile under nitrogen for 24 hours to minimize hydrolysis.

- Purification: Isolate the product via vacuum evaporation, followed by recrystallization from ethanol/diethyl ether (3:1 v/v). Monitor purity via -NMR (e.g., anthracene protons at δ 8.3–8.6 ppm, imidazolium protons at δ 10.2–10.5 ppm) .

- Yield Optimization: Increase reaction time to 48 hours and use molecular sieves to absorb liberated HCl, shifting equilibrium toward product formation.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators if aerosol formation is possible .

- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks (H335: respiratory irritation) .

- Spill Management: Avoid dry sweeping; use ethanol-moistened absorbent pads for solid spills. Dispose of waste as hazardous halogenated organic compounds .

- Storage: Store in amber vials at 4°C under inert gas (argon) to prevent degradation via anthracene photodimerization .

Intermediate: How should researchers resolve contradictions between experimental and computational 1H^1H1H-NMR chemical shift predictions?

Answer:

- Data Validation: Compare experimental shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p) basis set). Discrepancies >0.3 ppm may indicate solvent effects or conformational flexibility .

- Solvent Correction: Apply the IEFPCM solvent model to simulations if DMSO- or CDCl is used.

- Dynamic Effects: Perform variable-temperature NMR to assess aggregation or rotational barriers (e.g., imidazolium methyl group rotation) .

Advanced: What crystallographic strategies are recommended for resolving disorder in the anthracene moiety during structure determination?

Answer:

- Data Collection: Use synchrotron radiation (λ = 0.7–0.9 Å) for high-resolution data (<0.8 Å resolution) to resolve overlapping anthracene carbon positions .

- Refinement: In SHELXL, apply "ISOR" and "DELU" restraints to anisotropic displacement parameters. Partition disordered regions into two conformers with occupancy ratios refined via free variables .

- Validation: Check ADDSYM in PLATON to exclude missed symmetry and verify Hirshfeld rigid-bond tests for geometric plausibility .

Advanced: How can computational docking studies predict the interaction of this ionic liquid with biomolecular targets (e.g., enzymes)?

Answer:

- Ligand Preparation: Optimize the compound’s geometry at the ωB97X-D/def2-TZVP level to account for dispersion forces .

- Docking Software: Use AutoDock Vina with a grid box centered on the enzyme’s active site. Set exhaustiveness to 20 for rigorous sampling.

- Binding Analysis: Identify key interactions (e.g., π-π stacking between anthracene and aromatic residues, electrostatic contacts with imidazolium). Validate via molecular dynamics (MD) simulations (NAMD, 100 ns) to assess stability .

Intermediate: What analytical techniques are most effective for characterizing purity and stability under varying conditions?

Answer:

- HPLC-DAD: Use a C18 column (MeCN/HO + 0.1% TFA, 70:30) to detect degradation products (λ = 254 nm).

- TGA/DSC: Monitor thermal stability (decomposition onset >200°C) and phase transitions.

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks; analyze via -NMR for hydrolytic decomposition (imidazolium ring opening) .

Advanced: How can researchers address discrepancies in antimicrobial activity data across different assay platforms?

Answer:

- Standardization: Use CLSI guidelines for broth microdilution (e.g., Mueller-Hinton II medium, 35°C, 18–20 h incubation) .

- Control Compounds: Include imidazolium chloride analogs (e.g., 1-ethyl-3-methylimidazolium chloride) to benchmark activity.

- Mechanistic Studies: Perform membrane permeability assays (propidium iodide uptake) and ROS generation measurements to differentiate bactericidal vs. static effects .

Intermediate: What strategies mitigate anthracene fluorescence interference in UV-Vis and fluorescence-based assays?

Answer:

- Quenching Agents: Add 10 mM potassium iodide to suppress anthracene emission via collisional quenching.

- Spectral Deconvolution: Use multi-component analysis (e.g., Gaussian fitting) to isolate target signals .

- Alternative Probes: Switch to non-fluorescent detection methods (e.g., LC-MS/MS) for quantitative analysis .

Advanced: How can single-crystal X-ray diffraction confirm the counterion arrangement in this ionic liquid?

Answer:

- Crystal Growth: Slow diffusion of diethyl ether into a saturated DCM solution yields diffraction-quality crystals.

- Data Collection: At 100 K, collect 360° φ scans with 0.5° steps (Bruker D8 Venture). Resolve chloride positions via difference Fourier maps () .

- Electrostatic Analysis: Use CrystalExplorer to map Hirshfeld surfaces and quantify Cl···H–C contacts (<2.8 Å) .

Basic: What are the key 13C^13C13C-NMR spectral signatures for verifying successful synthesis?

Answer:

| Carbon Type | Expected δ (ppm) | Reference |

|---|---|---|

| Imidazolium C2 | 135–137 | |

| Anthracene C9 | 128–130 | |

| N–CH | 37–39 | |

| Methylene (–CH–) | 53–55 |

Compare with DEPT-135 to confirm CH/CH assignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.